molecular formula C9H19NO2S B1385979 4-((Isopropylsulfonyl)methyl)piperidine CAS No. 1018533-19-1

4-((Isopropylsulfonyl)methyl)piperidine

Cat. No.: B1385979
CAS No.: 1018533-19-1
M. Wt: 205.32 g/mol
InChI Key: DKXHFZDMWHOILA-UHFFFAOYSA-N
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Description

4-((Isopropylsulfonyl)methyl)piperidine is a heterocyclic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe burns and eye damage. The vapors of piperidine can cause respiratory irritation .

Future Directions

Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in the study of 4-((Isopropylsulfonyl)methyl)piperidine and similar compounds may involve further exploration of their synthesis methods, pharmacological applications, and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Isopropylsulfonyl)methyl)piperidine typically involves the reaction of piperidine with isopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or rhodium can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((Isopropylsulfonyl)methyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-((Isopropylsulfonyl)methyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Morpholine: A six-membered ring with one nitrogen and one oxygen atom

Uniqueness

4-((Isopropylsulfonyl)methyl)piperidine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .

Properties

IUPAC Name

4-(propan-2-ylsulfonylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXHFZDMWHOILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651575
Record name 4-[(Propane-2-sulfonyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018533-19-1
Record name 4-[(Propane-2-sulfonyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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